molecular formula C19H18N6O3 B13784836 Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)- CAS No. 67878-21-1

Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-

Cat. No.: B13784836
CAS No.: 67878-21-1
M. Wt: 378.4 g/mol
InChI Key: FIRNKXYRTOVVPP-LSHDLFTRSA-N
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Description

“Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-” is a complex organic compound that features a urea backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific conditions. Common reagents might include triazoles, phenoxyacetyl derivatives, and m-tolyl isocyanates. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process is designed to be efficient, cost-effective, and environmentally friendly. Key steps include the purification of intermediates, control of reaction parameters, and quality assurance to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

“Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-” can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with others under suitable conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions such as pH, temperature, and solvent choice are crucial for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with triazole and phenoxyacetyl groups. Examples might be:

  • Urea, 1-(p-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-
  • Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)propionyl)-

Uniqueness

The uniqueness of “Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-” lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

67878-21-1

Molecular Formula

C19H18N6O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(3-methylphenyl)carbamoyl]-2-[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide

InChI

InChI=1S/C19H18N6O3/c1-14-3-2-4-16(9-14)23-19(27)24-18(26)11-28-17-7-5-15(6-8-17)10-22-25-12-20-21-13-25/h2-10,12-13H,11H2,1H3,(H2,23,24,26,27)/b22-10+

InChI Key

FIRNKXYRTOVVPP-LSHDLFTRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)/C=N/N3C=NN=C3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=NN3C=NN=C3

Origin of Product

United States

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